Ceftibuten Related Impurity 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

In Silico ADME and Toxicity Prediction

Research on ceftibuten and its impurities, including Ceftibuten Related Impurity 6, focuses on predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) using in silico methods. The study by Han et al. (2019) in "Frontiers in Pharmacology" utilizes quantitative structure-activity relationship and docking software to predict the pharmacokinetics and toxicity of ceftibuten and its impurities. It is vital for drug stability and control of toxic impurities in cephalosporins like ceftibuten (Han et al., 2019).

Impurity Profiling in Drug Development

Impurity profiling is crucial in the drug development process, especially for active pharmaceutical ingredients like ceftibuten. Yue et al. (2020) in the "Journal of Pharmaceutical and Biomedical Analysis" presented a strategy based on Fourier transform ion cyclotron resonance mass spectrometry for profiling related impurities in Cefteram pivoxil, a drug similar to ceftibuten. This approach can be applied to profile impurities in ceftibuten, ensuring quality control and stability (Yue et al., 2020).

High-Performance Liquid Chromatographic Assays

High-performance liquid chromatography (HPLC) is used for determining the concentration of ceftibuten and its impurities in biological fluids, as demonstrated by Pan et al. (1992) in the "Journal of Pharmaceutical Sciences." This method is beneficial for pharmacokinetic studies, assessing drug stability, and controlling impurity levels in drugs like ceftibuten (Pan et al., 1992).

Stability and Resistance to Hydrolysis

The stability of ceftibuten to hydrolysis by beta-lactamases, which is an essential factor in its efficacy, can be influenced by its impurities. Research by Perilli et al. (2001) in the "International Journal of Antimicrobial Agents" explored the kinetic interactions between ceftibuten and various beta-lactamases. Understanding how impurities affect the stability of ceftibuten to hydrolysis is crucial for its effective use against resistant bacterial strains (Perilli et al., 2001).

Pharmacokinetics and Pharmacodynamics

Studies like the one by Kearns and Young (1994) in "Clinical Pharmacokinetics" provide insights into the pharmacokinetics and pharmacodynamics of ceftibuten, including the impact of impurities on its absorption, distribution, metabolism, and excretion. This information is vital for optimizing dosage and ensuring the drug's efficacy and safety (Kearns & Young, 1994).

Mechanism of Action

- Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . Specifically, it interacts with one or more penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Ceftibuten, the parent compound, is known to interact with various enzymes and proteins . It exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall, leading to inhibition of cell-wall synthesis .

Cellular Effects

Ceftibuten, the parent compound, is known to have significant effects on bacterial cells . It inhibits cell wall biosynthesis, leading to bacterial cell lysis.

Molecular Mechanism

Ceftibuten, the parent compound, exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Ceftibuten Related Impurity 6 in laboratory settings. Studies on Ceftibuten have shown that approximately 67 to 94% of the drug is recovered in the urine unchanged following administration of a single dose .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on Ceftibuten have shown that a mean ceftibuten f T > MIC of 67% translated into a 1-log 10 CFU/thigh reduction in bacterial burden .

Metabolic Pathways

Ceftibuten, the parent compound, is known to be 65% bound to plasma proteins . The protein binding is independent of plasma ceftibuten concentration .

Transport and Distribution

There is currently no available data on the transport and distribution of this compound within cells and tissues. Studies on Ceftibuten have shown that the drug distributes well into various body tissues and fluids .

Subcellular Localization

Ceftibuten, the parent compound, is known to be absorbed by carrier-mediated processes and passive diffusion .

Properties

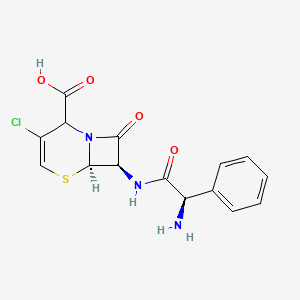

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftibuten Related Impurity 6 involves the conversion of 7-amino-3-(1-methyltetrazol-5-yl)-3-cephem-4-carboxylic acid to the desired impurity.", "Starting Materials": [ "7-amino-3-(1-methyltetrazol-5-yl)-3-cephem-4-carboxylic acid", "Sodium nitrite", "Sodium azide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-(1-methyltetrazol-5-yl)-3-cephem-4-carboxylic acid in water and add sodium nitrite to the solution.", "Step 2: Maintain the temperature of the solution between 0-5°C and stir for 30 minutes.", "Step 3: Add a solution of sodium azide in water to the above solution and stir for 1 hour.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 5: Extract the impurity with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 7: Dissolve the residue in methanol and add sodium hydroxide solution to adjust the pH to 8-9.", "Step 8: Evaporate the solvent and dry the residue under vacuum to obtain Ceftibuten Related Impurity 6." ] } | |

CAS No. |

57028-71-4 |

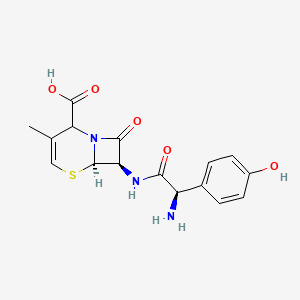

Molecular Formula |

C20H18N2O3S |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

InChI |

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |

InChI Key |

ODKAYLSZYDIQRV-HFLHWUEFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.